molecular formula C13H16F3NO2 B026705 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime CAS No. 88699-84-7

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

Cat. No. B026705
CAS RN: 88699-84-7
M. Wt: 275.27 g/mol
InChI Key: UDCRPPVSQRFBKJ-SFQUDFHCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, utilizing various reagents to achieve the desired molecular architecture. For instance, the synthesis of fluvoxamine, a compound with structural similarities, involves a two-step radiochemical synthesis, indicating the complexity and precision required in synthesizing such molecules (Matarrese et al., 1997).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the compound's chemical behavior and properties. X-ray diffraction studies have provided insights into the crystal structure of related oxime compounds, revealing the presence of oxime tautomer and the geometrical isomer in the solid state (Sharma et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime and its derivatives often lead to the formation of complex heterocyclic structures. These reactions are pivotal in the synthesis of various biologically active compounds and materials with unique properties. For example, regiospecific allylic bromination has been employed to synthesize a series of derivatives, highlighting the compound's versatility in chemical reactions (Martins, 2003).

Scientific Research Applications

  • It is used for studying intramolecular photocycloaddition reactions, particularly in the context of vinyl ether to CF3-substituted 2-methoxy-5-phenylpent-1-enes (Haan, Zwart, & Cornelisse, 1997).

  • The compound is involved in photoinduced cycloaddition reactions to produce 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline and 4-benzyl (Orahovats, Jackson, Heimgartner, & Schmid, 1973).

  • 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime plays a role in photoinduced molecular transformations, forming isoxazole and 1-methyl-5-cholestan-3-one oximes (Suginome et al., 1992).

  • It is used as a spacer in the chemical synthesis of LeX and LeY oligosaccharides, which can be coupled to proteins efficiently (Perez, Lio, Santana, & Bencomo, 1998).

  • The oxime provides a facile route for the synthesis of spiroisoxazolines (Canonne, Thibeault, & Fytas, 1986).

  • Synthesized 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone has potential applications in chemical research (Sharma, Singh, Bhasin, Quirós, Salas, & Hansen, 1996).

  • The bicyclo[1.1.1]pentane fragment in the compound links photochromic units and a fluorophore, facilitating quantitative resonance energy transfer between the excited state of the fluor (De Meijere et al., 2007).

Safety And Hazards

Safety data suggests avoiding breathing its mist, gas, or vapors. It’s also recommended to avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(NE)-N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRPPVSQRFBKJ-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\O)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

CAS RN

88699-84-7, 61747-22-6
Record name N-(5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088699847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(5-METHOXY-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTYLIDENE)HYDROXYLAMINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5002XN6WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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